molecular formula C5H4BrF3N2 B1526464 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1049730-37-1

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B1526464
Key on ui cas rn: 1049730-37-1
M. Wt: 229 g/mol
InChI Key: ODBMLKPFRGSZSG-UHFFFAOYSA-N
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Patent
US09000025B2

Procedure details

4-Bromo-1-H-pyrazole (9.4 mmol, 1.38 g), 1,1,1-trifluoro-2-iodo-ethane (28.2 mmol, 2.75 mL), and cesium carbonate (14.1 mmol, 4.58 g) were combined in DMF (10 mL) and stirred at room temperature for overnight. The resulting mixture was subjected to standard aqueous workup to afford the title compound which was used crude in the next step.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[F:7][C:8]([F:12])([F:11])[CH2:9]I.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:9][C:8]([F:12])([F:11])[F:7])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
BrC=1C=NNC1
Step Two
Name
Quantity
2.75 mL
Type
reactant
Smiles
FC(CI)(F)F
Step Three
Name
cesium carbonate
Quantity
4.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NN(C1)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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